molecular formula C23H33NO B1208454 Evocarpine

Evocarpine

Cat. No.: B1208454
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Evocarpine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives and tridecenyl halides.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents. Common solvents used include methanol, ethanol, and dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Evocarpine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in traditional medicine.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Evocarpine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-(tridec-8-en-1-yl)quinolin-4(1H)-one: A similar compound with slight variations in the side chain structure.

    1-Methyl-2-(tridec-8-en-1-yl)quinoline: Lacks the oxygen-containing functional group in the quinoline core.

Uniqueness

Evocarpine is unique due to its specific structural features, including the (Z)-configuration of the tridecenyl side chain and the presence of the quinoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

1-methyl-2-tridec-8-enylquinolin-4-one

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3

InChI Key

HWFYWIVOYBPLQU-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C

Synonyms

evocarpine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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